2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane properties
2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane properties
An In-depth Technical Guide to 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Organic Synthesis
2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also commonly known as 4-Butoxyphenylboronic acid pinacol ester, is a pivotal organoboron compound that has garnered significant attention in the fields of drug discovery, materials science, and fine chemical synthesis. Its prominence stems from its role as a stable, efficient, and versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction is a cornerstone of modern synthetic chemistry, celebrated for its ability to form carbon-carbon (C-C) bonds with high selectivity and functional group tolerance under mild conditions.[3]
The structure of this compound features a butoxyphenyl group attached to a boronic acid protected by a pinacol ester. This pinacol group confers enhanced stability compared to the corresponding free boronic acid, making it less prone to protodeboronation and easier to handle, purify, and store.[4][5] This guide provides a comprehensive overview of the core properties, synthesis, handling, and reactivity of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with a focus on its practical application in synthetic protocols for researchers and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key properties of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are summarized below.
Core Properties
| Property | Value | Reference |
| CAS Number | 230338-76-2 | N/A |
| Molecular Formula | C₁₆H₂₅BO₃ | [6] |
| Molecular Weight | 276.18 g/mol | [6] |
| Appearance | White to off-white solid (powder/crystalline) | |
| Melting Point | 69.0 to 73.0 °C | |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM). | [4] |
| Stability | Generally stable under standard conditions. Sensitive to moisture and strong oxidizing agents. The pinacol ester provides greater stability against hydrolysis compared to the free boronic acid. | [4][5] |
Safety and Handling
As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety. 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified as an irritant.
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Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[7][8][9]
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
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Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]
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Avoid contact with skin, eyes, and clothing.[11]
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Wash hands thoroughly after handling.[9]
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-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from moisture and incompatible materials such as strong acids and bases.[10]
Synthesis and Reactivity
Synthetic Pathway
The most common and straightforward synthesis of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the direct esterification of 4-Butoxyphenylboronic acid with pinacol. This reaction is typically carried out in an organic solvent and proceeds to completion, often with the removal of water to drive the equilibrium.
A representative synthetic procedure is as follows: A suspension of 4-butoxyphenylboronic acid and a slight molar excess of pinacol are stirred in a suitable solvent like acetonitrile or dichloromethane at room temperature. The reaction is monitored until a clear solution is obtained, indicating the formation of the ester. The solvent is then removed under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography if necessary.[12]
Caption: General synthesis of the target compound.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The utility of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is overwhelmingly demonstrated in the Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction enables the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[3]
The reaction involves three key steps in a catalytic cycle driven by a palladium(0) complex:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar¹-X), forming a Pd(II) complex.
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Transmetalation: The organic group from the boronate ester (Ar²-B(OR)₂) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronate ester.
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Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Representative Workflow
The following protocol provides a detailed, self-validating methodology for a typical Suzuki-Miyaura cross-coupling reaction using 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Step-by-Step Methodology
Objective: To synthesize a biaryl compound via the coupling of 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl bromide.
Reagents & Materials:
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Aryl Bromide (1.0 mmol, 1.0 equiv)
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2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 1.2 equiv)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
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Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
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Solvent System (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)
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Round-bottom flask, condenser, magnetic stir bar
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), 2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), and the base (2.0 equiv).
-
Inerting the System: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Addition of Solvent and Catalyst: Under a positive pressure of inert gas, add the degassed solvent system followed by the palladium catalyst. The use of degassed solvents helps to minimize catalyst deactivation.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (e.g., 2-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl compound.
Caption: Workflow for a Suzuki-Miyaura cross-coupling.
Conclusion
2-(4-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out as a highly valuable and robust reagent in the toolkit of the modern organic chemist. Its enhanced stability, predictable reactivity, and efficiency in Suzuki-Miyaura cross-coupling reactions make it an indispensable component for the construction of complex molecular architectures. For professionals in drug development and materials science, a comprehensive understanding of its properties and handling is crucial for leveraging its full synthetic potential, enabling the streamlined and efficient creation of novel and functional molecules.
References
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Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]
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